Boc-6-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

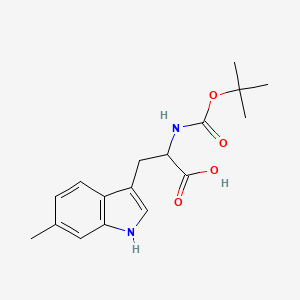

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBNXYBBPLKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Boc-6-methyl-DL-tryptophan

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is paramount for the successful synthesis of complex molecular architectures. Among these, tryptophan derivatives are of significant interest due to the unique structural and functional properties of the indole side chain. This guide provides a comprehensive technical overview of the physicochemical properties of N-α-tert-butyloxycarbonyl-6-methyl-DL-tryptophan (Boc-6-methyl-DL-tryptophan), a key building block for peptide synthesis and the development of novel therapeutic agents.

The introduction of a methyl group at the 6-position of the indole ring and the Boc-protecting group on the α-amino group significantly alters the molecule's properties compared to native tryptophan. These modifications can influence solubility, reactivity, and conformational preferences, thereby impacting its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven experimental protocols for the characterization of this important synthetic intermediate.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented for the parent compound, 6-methyl-DL-tryptophan, specific experimental data for the Boc-protected derivative is not always available in publicly accessible literature. In such cases, expected properties are inferred based on the behavior of structurally similar Boc-protected amino acids.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₂₂N₂O₄ | Calculated |

| Molecular Weight | 318.37 g/mol | Calculated based on the addition of a Boc group to 6-methyl-DL-tryptophan.[1] |

| CAS Number | Not explicitly assigned. | The CAS number for the parent compound, 6-methyl-DL-tryptophan, is 2280-85-5.[2] |

| Appearance | White to off-white or pale cream crystalline powder. | Inferred from similar Boc-protected amino acids.[3][4] |

| Melting Point | Expected to be significantly lower than the unprotected form (290 °C). A related compound, N-Boc-1-Boc-L-tryptophan, melts at 158-160°C.[4] | Experimental data not readily available. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | The Boc group generally increases solubility in organic solvents.[] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the protection of the α-amino group of 6-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions.

Experimental Protocol for Synthesis

-

Dissolution: Dissolve 6-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until fully dissolved.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of dioxane.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl solution. The product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the methyl group on the indole ring (a singlet around 2.4 ppm), the aliphatic protons of the tryptophan backbone (multiplets between 2.8 and 4.5 ppm), and the aromatic protons of the indole ring (between 6.8 and 7.5 ppm). The N-H proton of the carbamate will likely appear as a doublet around 7.0-8.0 ppm, and the indole N-H proton will be a singlet downfield, typically above 10 ppm.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate around 155 ppm. The carboxylic acid carbonyl will appear further downfield, around 175 ppm. The spectrum will also feature signals for the indole and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

-

N-H Stretch (Indole and Carbamate): A broad peak in the range of 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, often broad, absorption band around 1700-1725 cm⁻¹.

-

N-H Bend (Carbamate): A peak around 1520-1540 cm⁻¹.

Experimental Protocol for FTIR Analysis (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Acquire the sample spectrum.

-

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Expected Mass: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 319.16. Adducts with sodium [M+Na]⁺ (m/z 341.14) or potassium [M+K]⁺ (m/z 357.11) may also be observed.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The eluent from the LC is directed to the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the molecular ion.

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the parent ion (m/z 319.16). A characteristic loss of the Boc group (100 Da) or the t-butyl group (56 Da) is expected.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and for formulation development.

Expected Solubility:

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents.

-

Moderate Solubility: Alcohols such as methanol and ethanol.

-

Low to Insoluble: Water and nonpolar solvents like hexanes.

Experimental Protocol for Solubility Determination

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a small vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

-

Agitation: Vigorously shake or vortex the vial for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid is completely dissolved.

-

Quantification: The solubility can be expressed as mg/mL or mol/L.

Melting Point Determination

The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity.

Experimental Protocol for Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass and finely crush it with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that are significantly influenced by the presence of both the 6-methyl and the N-Boc groups. This guide has provided a detailed overview of its key properties and the experimental protocols necessary for their verification. While specific experimental data for this exact compound may be sparse in the literature, the principles and procedures outlined here, based on established chemical knowledge and data from analogous compounds, provide a robust framework for its synthesis, characterization, and effective use in research and development. As with any chemical substance, it is imperative that researchers consult the relevant Safety Data Sheet (SDS) before handling and perform their own analytical verification to ensure the material's identity and purity for its intended application.

References

-

Aapptec. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. Retrieved from [Link]

-

PubChem. (n.d.). Boc-1-methyl-DL-tryptophan. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(tert-Butoxycarbonyl)-D-tryptophan. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyltryptophan. Retrieved from [Link]

- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

- Kłys, M., et al. (2018). Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS). Molecules, 23(11), 2999.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 793.

-

PubChem. (n.d.). 6-Methyl-DL-tryptophan. Retrieved from [Link]

- Itoh, T. (1982). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 60, 83.

- ISRN Organic Chemistry. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.

- Analytical Methods. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analytical Methods, 12(3), 297-304.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015).

- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- ResearchGate. (2020).

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- MDPI. (2022). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13321.

-

PubChem. (n.d.). L-Tryptophan. Retrieved from [Link]

Sources

- 1. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-DL-tryptophan | C12H14N2O2 | CID 95319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N-Boc-1-Boc-L-tryptophan, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Boc-6-methyl-DL-tryptophan synthesis from 6-methyl-L-tryptophan

An In-depth Technical Guide to the Synthesis of Boc-6-methyl-DL-tryptophan from 6-methyl-L-tryptophan

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of N-α-tert-butoxycarbonyl-6-methyl-DL-tryptophan (this compound) starting from the enantiomerically pure 6-methyl-L-tryptophan. The process is bifurcated into two primary stages: the racemization of the L-enantiomer to its racemic (DL) form, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety. This guide is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis. The protocols are designed to be self-validating, supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Significance of Racemic Protected Amino Acids

In the realm of peptide chemistry and drug discovery, unnatural amino acids are invaluable building blocks for creating novel peptides and peptidomimetics with enhanced stability, potency, and unique pharmacological profiles. The 6-methyl-tryptophan scaffold, in particular, has garnered interest for its potential to modulate biological activity. While enantiomerically pure amino acids are crucial for many applications, the racemic DL-form is often a necessary precursor for certain synthetic strategies or for the development of racemic drugs. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] The synthesis of this compound, therefore, represents a key enabling step for the incorporation of this modified amino acid into more complex molecular architectures.

This guide will elucidate a robust pathway for this transformation, beginning with the critical step of racemization.

Part 1: Racemization of 6-methyl-L-tryptophan

The conversion of an enantiomerically pure amino acid to a racemic mixture is a thermodynamically controlled process that requires overcoming a significant energy barrier. The key is to facilitate the temporary removal of the α-proton, allowing for the planarization of the α-carbon and subsequent re-protonation from either face with equal probability.

Theoretical Background and Method Selection

Several methods exist for the racemization of amino acids. One common approach involves the formation of an N-acetyl derivative followed by heating with acetic anhydride, which promotes racemization via an oxazolone intermediate.[3] However, a more direct and efficient method for free amino acids involves heating in an acidic medium in the presence of a catalytic amount of an aldehyde.[4]

The chosen methodology for this guide is the aldehyde-catalyzed racemization in acetic acid. This method is advantageous due to its operational simplicity and effectiveness. The mechanism involves the formation of a Schiff base between the amino acid and the aldehyde. The electron-withdrawing nature of the imine group increases the acidity of the α-proton, facilitating its abstraction by a weak base (such as the acetate anion).[4][5] The resulting planar carbanion intermediate can then be protonated from either side, leading to a racemic mixture.

Experimental Protocol: Aldehyde-Catalyzed Racemization

This protocol is adapted from established methods for amino acid racemization.[4]

Materials and Equipment:

-

6-methyl-L-tryptophan

-

Glacial Acetic Acid

-

Salicylaldehyde (or another suitable aromatic aldehyde)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Equipment for monitoring optical rotation (polarimeter) or chiral HPLC system

Procedure:

-

To a round-bottom flask, add 6-methyl-L-tryptophan (1.0 eq.).

-

Add glacial acetic acid to dissolve the amino acid (approximately 5-10 mL per gram of amino acid).

-

Add a catalytic amount of salicylaldehyde (0.05-0.1 eq.).

-

Heat the mixture to reflux (around 100-110 °C) with stirring for 1-3 hours.

-

Monitor the reaction progress by taking aliquots and measuring the optical rotation. The reaction is complete when the optical rotation is zero. Alternatively, chiral HPLC can be used to confirm the presence of a 1:1 mixture of L and D enantiomers.

-

Once the racemization is complete, cool the reaction mixture to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude 6-methyl-DL-tryptophan can be used directly in the next step or purified by recrystallization if necessary.

Mechanism of Racemization

The racemization process proceeds through the formation of a Schiff base intermediate, which facilitates the abstraction of the α-proton.

Caption: Aldehyde-catalyzed racemization of 6-methyl-L-tryptophan.

Part 2: Boc Protection of 6-methyl-DL-tryptophan

With the racemic amino acid in hand, the next stage is to protect the α-amino group. The Boc group is ideal for this purpose, providing robust protection that can be selectively removed under acidic conditions without affecting other sensitive functionalities.[6][7]

Theoretical Background and Reagent Selection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[8] The reaction is a nucleophilic acyl substitution where the amino group of the tryptophan derivative attacks one of the carbonyl carbons of the Boc anhydride.[2][6] This reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.[1][9]

A variety of solvent and base systems can be employed. A common and effective system uses a mixture of an organic solvent (like dioxane, THF, or acetone) and water, with a base such as sodium hydroxide or triethylamine.[1][9] This biphasic or aqueous system allows for the dissolution of both the amino acid (as its salt) and the Boc anhydride.

Experimental Protocol: Boc Protection

This protocol is a standard procedure for the N-Boc protection of amino acids.[1][10]

Materials and Equipment:

-

6-methyl-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane (or THF)

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Beakers, Erlenmeyer flasks, separatory funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Equipment for product characterization (NMR, MS, HPLC)

Procedure:

-

Dissolve 6-methyl-DL-tryptophan (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 1N NaOH solution with stirring until the amino acid is fully dissolved and the pH is around 9-10.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq.) in a small amount of 1,4-dioxane.

-

Add the Boc₂O solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or citric acid solution. The product should precipitate out or form an oil.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel chromatography if necessary.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the deprotonated amino group on the Boc anhydride.

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. echemi.com [echemi.com]

- 3. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. thesis.unipd.it [thesis.unipd.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

Introduction: The Strategic Importance of Boc Protection

An In-Depth Technical Guide to the N-Boc Protection of 6-methyl-DL-tryptophan

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.[1] Its widespread use stems from its ability to convert a nucleophilic amine into a non-reactive carbamate, which is stable under a wide range of conditions, including basic hydrolysis and exposure to many nucleophiles.[2][3] This stability is crucial for multi-step syntheses, preventing the α-amino group from engaging in undesired side reactions.[4]

The protection is most frequently accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[1][5] The reaction proceeds under relatively mild conditions and typically results in high yields.[1] The subsequent removal (deprotection) of the Boc group is conveniently achieved under anhydrous acidic conditions, often with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent coupling or modification steps.[1][] This acid-lability makes the Boc group orthogonal to other protecting groups like the base-labile Fmoc group, a cornerstone of modern peptide synthesis.[3]

This guide focuses specifically on 6-methyl-DL-tryptophan, a derivative where the indole ring is modified. Such modifications can significantly influence a peptide's conformational properties and hydrophobicity, making it a key tool in peptide engineering and drug discovery.[7][8]

Reaction Mechanism and Core Principles

The N-Boc protection of an amino acid is a nucleophilic acyl substitution reaction.[9] The lone pair of electrons on the α-amino group of 6-methyl-DL-tryptophan acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11][12]

This mechanism involves several key steps:

-

Nucleophilic Attack: The primary amine of the tryptophan derivative attacks a carbonyl carbon of Boc₂O.[10][11]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[11]

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[10]

-

Proton Transfer & Decomposition: The tert-butyl carbonate anion is unstable and acts as a base to deprotonate the now-protonated carbamate.[10][11] It then readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[2][10] The formation of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]

The Role of Base and Solvent

For amino acids, which exist as zwitterions at neutral pH, the addition of a base is essential. The base deprotonates the ammonium group (-NH₃⁺), liberating the free amine (-NH₂) and increasing its nucleophilicity for the reaction with Boc₂O.[2] Common bases include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine (TEA).[1][13]

The choice of solvent is flexible. The reaction is often performed in a biphasic system or a mixture of an organic solvent and water, such as tetrahydrofuran (THF)/water, 1,4-dioxane/water, or acetone/water, to dissolve both the polar amino acid and the nonpolar Boc anhydride.[1][13][14]

Detailed Experimental Protocol

This protocol is a self-validating system designed for the N-Boc protection of 6-methyl-DL-tryptophan.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Purpose |

| 6-methyl-DL-tryptophan | 218.26 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Protecting Agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | Base |

| 1,4-Dioxane | 88.11 | - | Solvent |

| Water (Deionized) | 18.02 | - | Solvent |

| Ethyl Acetate | 88.11 | - | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Acidification |

| Brine (Saturated NaCl) | 58.44 | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying Agent |

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-DL-tryptophan (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of 1,4-dioxane and water. Stir until all solids are fully dissolved. Cool the flask to 0°C in an ice bath.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir vigorously overnight (12-18 hours).

-

Workup - Solvent Removal and Acidification: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the 1,4-dioxane. Dilute the remaining aqueous solution with water and cool it to 0°C in an ice bath. Carefully acidify the solution to a pH of 2-3 by slowly adding 1 M HCl. The product should precipitate as a white or off-white solid.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[15] The product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash them once with water, followed by one wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[15]

-

Isolation: The resulting crude product is often a white solid or a thick oil that solidifies upon standing. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.[15][16]

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC): Reaction progress can be monitored by TLC using a mobile phase such as 10% methanol in dichloromethane. The starting amino acid will remain at the baseline (Rf ≈ 0), while the Boc-protected product will be significantly less polar and have a higher Rf value (typically 0.4-0.6). Visualize spots using UV light and/or a ninhydrin stain (the starting material will stain purple/blue, while the N-protected product will not).

Characterization: The final product, N-Boc-6-methyl-DL-tryptophan, should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure, including the presence of the Boc group's characteristic t-butyl signal (~1.4 ppm in ¹H NMR).[16]

-

Mass Spectrometry (MS): To confirm the correct molecular weight of the protected amino acid.

-

FTIR Spectroscopy: To observe the characteristic C=O stretching of the carbamate group (~1700 cm⁻¹).[16]

Troubleshooting and Key Considerations

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient base; low reactivity of Boc₂O (hydrolyzed); insufficient reaction time. | Add additional base and Boc₂O. Ensure the Boc₂O is fresh. Allow the reaction to proceed for a longer duration (up to 24h). |

| Low Yield | Product partially soluble in the aqueous layer during extraction; incomplete precipitation. | Ensure pH is correctly adjusted to 2-3. Perform additional extractions (4-5 times) with ethyl acetate. |

| Formation of Side Products | Potential for N-Boc protection on the indole nitrogen, although this is less favorable and typically requires stronger catalysts like DMAP.[5][17] | Avoid using highly activating catalysts like 4-(DMAP) unless specifically targeting indole protection. The described protocol minimizes this risk. |

| Alkylation of Indole Ring | The tert-butyl cation formed during acidic deprotection can alkylate the nucleophilic tryptophan indole ring.[2][][18] | This is not a concern for the protection step. During subsequent deprotection, use cation scavengers like anisole or thiophenol in the TFA cleavage cocktail.[2][3][] |

Conclusion

The N-Boc protection of 6-methyl-DL-tryptophan is a robust and essential transformation for its application in peptide synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce high-purity N-Boc-6-methyl-DL-tryptophan. The key to success lies in ensuring complete dissolution of the starting material, using an adequate amount of base to facilitate the reaction, and performing a meticulous acidic workup and extraction to isolate the final product.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Purity Analysis of Commercially Available Boc-6-methyl-DL-tryptophan

Foreword: The Imperative of Purity in Drug Development

In the landscape of modern drug discovery and development, the starting materials' purity is not merely a quality metric but a cornerstone of safety and efficacy. Modified amino acids, such as N-α-tert-butyloxycarbonyl-6-methyl-DL-tryptophan (Boc-6-methyl-DL-tryptophan), are pivotal building blocks in the synthesis of complex peptides and pharmaceutical agents. The presence of impurities, including diastereomers, enantiomers, or byproducts from synthesis, can significantly impact the final drug product's biological activity, stability, and safety profile. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering researchers, scientists, and drug development professionals a scientifically grounded approach to ensuring the quality of this critical raw material.

Introduction to this compound: A Profile

This compound is a derivative of the essential amino acid tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group at the 6-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted side reactions of the amino group.[1] The methyl substitution on the indole ring can alter the compound's steric and electronic properties, influencing the biological activity of peptides incorporating this modified amino acid.[2] As it is synthesized as a DL-racemic mixture, the precise quantitation of the D- and L-enantiomers is of paramount importance for applications where stereochemistry is critical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [3] |

| Molecular Weight | 318.37 g/mol | [3] |

| Appearance | White to off-white powder | General Knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane | General Knowledge |

| Storage | 2-8°C | [4] |

The Analytical Imperative: A Multi-faceted Approach to Purity

A comprehensive purity analysis of this compound necessitates a multi-technique approach to address chemical purity, chiral purity, and the identification of potential impurities. The analytical workflow should be designed as a self-validating system, where orthogonal methods provide confirmatory evidence of the material's quality.

Caption: Overall analytical workflow for the purity assessment of this compound.

Chromatographic Analysis: The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical and chiral purity of this compound.

Reversed-Phase HPLC for Chemical Purity and Assay

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for separating the main component from its non-chiral impurities. The principle lies in the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Protocol 1: RP-HPLC Method for Chemical Purity

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar C18 stationary phase provides excellent retention and separation for moderately nonpolar molecules like this compound.

-

TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte and enhancing resolution.

-

Gradient Elution: A gradient is necessary to elute a range of impurities with varying polarities in a reasonable time frame.

-

Dual Wavelength Detection: Detection at 220 nm allows for the sensitive detection of the peptide bond in the Boc group, while 280 nm is characteristic of the indole ring of tryptophan, providing complementary information.

Chiral HPLC for Enantiomeric Purity

As this compound is a racemic mixture, separating and quantifying the D- and L-enantiomers is crucial. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of Boc-protected amino acids.[6]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2, Chiralpak AD-H).[6]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: The CSP creates a chiral environment where the two enantiomers have different affinities, leading to their separation. The choice of a polysaccharide-based column is based on its proven broad applicability for resolving enantiomers of N-protected amino acids.[6]

-

Normal Phase Elution: Normal phase chromatography with a nonpolar mobile phase is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity.

Table 2: Typical Chromatographic Purity Specifications

| Parameter | Specification |

| Chemical Purity (RP-HPLC) | ≥ 98.0% |

| Enantiomeric Purity (Chiral HPLC) | 48.0% - 52.0% for each enantiomer |

| Individual Impurity (RP-HPLC) | ≤ 0.5% |

| Total Impurities (RP-HPLC) | ≤ 2.0% |

Spectroscopic and Spectrometric Analyses: Structural Confirmation and Impurity Identification

While chromatography provides quantitative data on purity, spectroscopic and spectrometric techniques are essential for structural confirmation and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the detection of impurities, including residual solvents. Both ¹H and ¹³C NMR should be employed.

Protocol 3: NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Signals (in CDCl₃):

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the Boc group.

-

~3.3-3.4 ppm (multiplet, 2H): The β-protons of the tryptophan side chain.

-

~4.6-4.7 ppm (multiplet, 1H): The α-proton.

-

~2.4 ppm (singlet, 3H): The methyl group at the 6-position of the indole ring.

-

~7.0-7.6 ppm (multiplet, 4H): The aromatic protons of the indole ring.

-

~8.1 ppm (broad singlet, 1H): The indole NH proton.

-

~5.1 ppm (broad doublet, 1H): The NH proton of the Boc-protected amine.

The presence of unexpected signals may indicate impurities. Integration of the signals can be used for semi-quantitative analysis of impurities relative to the main component.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for identifying impurities.

Protocol 4: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Chromatographic Conditions: The same conditions as described in Protocol 1 can be used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this type of molecule.

-

Mass Analysis: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.

Expected Mass Spectra:

-

[M+H]⁺: 319.16

-

[M+Na]⁺: 341.14

-

[M-Boc+H]⁺: 219.11

Fragmentation Analysis:

Tryptophan derivatives can undergo characteristic fragmentation, such as the loss of the Boc group (a neutral loss of 100 Da).[8] The fragmentation pattern of the indole ring can also provide structural information.

Caption: Simplified fragmentation pathway of this compound in MS/MS.

Potential Impurities and Their Origins

A thorough purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.

Table 3: Potential Impurities in this compound

| Impurity Type | Potential Impurities | Origin |

| Process-Related | Unreacted 6-methyl-DL-tryptophan | Incomplete reaction during Boc protection. |

| Di-Boc protected tryptophan | Over-reaction during Boc protection. | |

| Residual solvents (e.g., Dichloromethane, Ethyl acetate) | From the synthesis and purification process. | |

| Reagents (e.g., Di-tert-butyl dicarbonate) | Residuals from the Boc protection step. | |

| Degradation Products | Oxidized tryptophan derivatives | Oxidation of the indole ring.[2] |

| Deprotected 6-methyl-DL-tryptophan | Hydrolysis of the Boc group. | |

| Isomeric Impurities | Other positional isomers of methyl-tryptophan | Impurities in the starting material. |

The identification and control of these impurities should be in accordance with the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[9][10]

Conclusion: A Commitment to Quality

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. The multi-faceted analytical approach detailed in this guide, combining chromatographic and spectroscopic techniques, provides a robust framework for the comprehensive characterization of this important building block. By understanding the rationale behind the analytical choices and potential impurities, researchers and drug development professionals can confidently ensure the quality of their starting materials, a crucial step in the journey of bringing safe and effective medicines to patients.

References

-

SciRP.org. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

-

Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Retrieved from [Link]

-

NIH. (n.d.). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Retrieved from [Link]

-

Springer. (n.d.). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Frontiers. (n.d.). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Retrieved from [Link]

-

SpringerLink. (n.d.). Detection of impurities in dietary supplements containing l-tryptophan. Retrieved from [Link]

-

ResearchGate. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]

-

Pharmaceutical Technology. (2024). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Retrieved from [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]

-

Nature. (2024). Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases. Retrieved from [Link]

-

University of Saarland. (n.d.). Synthesis of Modified Tryptophan Derivatives. Retrieved from [Link]

-

LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Retrieved from [Link]

-

USP. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, mar. Retrieved from [Link]

-

NIH. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Retrieved from [Link]

-

PubMed. (n.d.). NMR Assignments of Tryptophan Residue in Apo and Holo LBD-rVDR. Retrieved from [Link]

-

GBA Group Pharma. (n.d.). Amino Acid Analysis. Retrieved from [Link]

-

ediss.sub.hamburg. (n.d.). Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2017). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Tryptophan degradation products that are formed after exclusive exposure to heat. Retrieved from [Link]

-

USP. (n.d.). General Chapters: <1047> BIOTECHNOLOGY-DERIVED ARTICLES-TESTS. Retrieved from [Link]

-

EMA. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.

-

YouTube. (2019). Amino Acid Biosynthesis | Biosynthesis of Tryptophan. Retrieved from [Link]

-

EMA. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2022). How to get pure nmr after deprotection of Boc by TFA?. Retrieved from [Link]

Sources

- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. uspbpep.com [uspbpep.com]

- 4. acdlabs.com [acdlabs.com]

- 5. d-nb.info [d-nb.info]

- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. jpionline.org [jpionline.org]

Methodological & Application

Application Notes & Protocols for the Incorporation of Boc-6-methyl-DL-tryptophan

Introduction: Navigating the Challenges of Modified Tryptophan Analogs

Tryptophan and its derivatives are crucial components in the development of peptide-based therapeutics and biochemical probes, owing to the unique structural and functional properties of the indole side chain.[1] The strategic introduction of modifications, such as the methylation of the indole ring in Boc-6-methyl-DL-tryptophan, allows for the fine-tuning of a peptide's conformational stability, hydrophobicity, and resistance to enzymatic degradation.[1]

However, the successful incorporation of such non-canonical amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The methyl group at the 6-position introduces additional steric hindrance compared to native tryptophan, which can impede the efficiency of the amide bond formation. Furthermore, the electron-rich indole nucleus, even when modified, remains susceptible to side reactions under certain SPPS conditions.[2][3]

This guide provides a comprehensive overview of coupling reagent selection, detailed, field-tested protocols, and troubleshooting advice to ensure the efficient and high-fidelity incorporation of this compound. The protocols are designed for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Strategic Selection of Coupling Reagents

The success of incorporating a sterically demanding amino acid like this compound hinges on the selection of an appropriate coupling reagent. The primary function of a coupling reagent is to activate the carboxylic acid group of the incoming amino acid, transforming it into a reactive intermediate that readily forms an amide bond with the free N-terminal amine of the peptide-resin.[4]

The three principal classes of coupling reagents used in modern peptide synthesis are Carbodiimides, Uronium/Aminium Salts, and Phosphonium Salts.[5]

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used option. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable OBt active ester.[6][7] This two-step activation minimizes racemization and side reactions.[6] While effective for many standard couplings, its efficiency can be reduced with sterically hindered residues.

-

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents, which includes popular choices like HBTU and HATU, offers rapid and efficient coupling.[5][8] They function by forming active esters in situ. HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is particularly potent.[5][9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating amide bond formation and making HATU an excellent choice for difficult sequences or hindered amino acids.[8][10] COMU is a more recent, third-generation uronium reagent based on OxymaPure, offering enhanced safety (avoiding potentially explosive HOBt/HOAt derivatives) and improved solubility of byproducts.[6][11][12]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective and function similarly to uronium salts by generating active esters.[5][13] They are known for their high reactivity and are particularly useful in challenging coupling scenarios.[6] A key advantage is that they do not react with unprotected N-terminal amines, preventing chain termination via guanidinylation—a potential side reaction with uronium salts if they are used in large excess or during pre-activation.[5][14]

For this compound, the moderate steric hindrance suggests that a high-efficiency uronium or phosphonium salt reagent like HATU or PyBOP is a superior choice to ensure high coupling yields. However, the classic DIC/HOBt method remains a viable and economical option, provided that coupling times are extended and completeness is carefully monitored.

Comparative Analysis of Recommended Coupling Reagents

| Reagent (Acronym) | Full Name | Class | Activation Mechanism | Key Advantages | Key Considerations |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Forms OBt active ester via an O-acylisourea intermediate.[6][7][12] | Cost-effective; Byproduct (DIU) is soluble in DMF/DCM.[6] | Slower reaction kinetics; May be less efficient for sterically hindered couplings.[15] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Directly forms OBt active ester upon reaction with the carboxylate.[12][16] | Fast and efficient for most applications; Well-established reagent.[5][17] | Can cause guanidinylation of the N-terminus if used improperly.[14] Contains potentially explosive HOBt moiety.[5] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Forms highly reactive OAt active ester.[9][18][19] | Extremely fast and efficient; Superior for hindered amino acids and difficult sequences.[6][8] | Higher cost; Byproducts can be allergenic. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Forms OBt active ester. | High coupling efficiency, comparable to HBTU; Byproducts are generally considered less hazardous than those from BOP.[6] | Does not cause guanidinylation side reaction.[5] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Forms OxymaPure active ester. | High efficiency comparable to HATU; Safer (non-explosive); Water-soluble byproducts for easy removal.[6][11][12] | Relatively newer reagent; Higher cost. |

Visualizing the Activation Mechanisms

The following diagrams illustrate the activation of the carboxylic acid of this compound by two different classes of coupling reagents.

Caption: Activation pathways for this compound.

Experimental Protocols for SPPS

The following are detailed protocols for the manual solid-phase synthesis incorporation of this compound using the Boc/Bzl strategy on a standard resin like PAM or MBHA.

Prerequisites:

-

All reactions should be performed in a dedicated SPPS reaction vessel with provision for nitrogen bubbling/agitation.

-

Solvents (DMF, DCM) should be peptide synthesis grade.

-

Equivalents (eq) are calculated based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency, especially if the sequence is known to be difficult.

1. Resin Preparation and Swelling:

-

Place the resin (1.0 eq) in the reaction vessel.

-

Wash the resin with DCM (3 x 10 mL/g resin, 1 min each).

-

Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

2. Nα-Boc Deprotection:

-

Drain the solvent.

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin.

-

Agitate for 1 minute. Drain.

-

Add a fresh solution of 25-50% TFA in DCM.

-

Agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove all traces of TFA.

3. Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIPEA) in DMF (v/v) to the resin.

-

Agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5 x 10 mL/g resin).

4. Coupling Reaction:

-

In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq) to the vial. Causality: The base is crucial for generating the carboxylate anion needed for activation and for neutralizing the proton released during coupling.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the drained, neutralized resin.

-

Agitate with nitrogen bubbling for 1-2 hours at room temperature.

5. Monitoring and Post-Coupling:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

-

If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x).

-

If the test is positive (beads are blue/purple), the coupling is incomplete. Drain the reaction solution and repeat the coupling step (Step 4) with fresh reagents.

Protocol 2: Standard, Cost-Effective Coupling with DIC/HOBt

This protocol is a reliable and economical alternative to uronium salt-based methods.

1. Resin Preparation, Swelling, and Deprotection:

-

Follow Steps 1-3 from Protocol 1.

2. Coupling Reaction:

-

In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in DMF. Causality: HOBt is essential to suppress racemization and to form the active ester, which is more selective and stable than the initial O-acylisourea intermediate.[6][12][16]

-

Add the this compound/HOBt solution to the drained, neutralized resin.

-

Add DIC (3.0 eq) to the resin slurry.

-

Agitate with nitrogen bubbling for 2-4 hours at room temperature. Note the longer reaction time compared to HATU.

3. Monitoring and Post-Coupling:

-

Follow Step 5 from Protocol 1. If the coupling is incomplete after 4 hours, a second coupling is recommended.

Workflow for a Single Coupling Cycle

Caption: General SPPS cycle for amino acid incorporation.

Troubleshooting and Special Considerations

-

Incomplete Coupling: The primary challenge with this compound is sluggish coupling due to steric bulk. If a ninhydrin test remains positive after the standard coupling time, a double coupling (repeating the coupling step) is the most straightforward solution. Alternatively, switching to a more potent reagent like HATU is advised.

-

Aggregation: During the synthesis of longer peptides, the growing chain can aggregate, leading to poor solvation and incomplete reactions. If aggregation is suspected (e.g., resin clumping, shrinking), switching to a more polar solvent system or incorporating pseudoproline dipeptides in the sequence preceding the difficult coupling can be beneficial.

-

Indole Alkylation: The tryptophan indole ring can be susceptible to alkylation by carbocations generated during side-chain deprotection, especially in Boc chemistry. During the final TFA cleavage step, it is critical to use a scavenger cocktail (e.g., triisopropylsilane (TIS), water, and ethanedithiol (EDT)) to quench these reactive species and protect the indole nucleus.

Conclusion

The successful incorporation of this compound is readily achievable with careful selection of coupling reagents and optimized protocols. For maximum efficiency and to overcome the steric hindrance presented by the 6-methyl group, high-potency uronium salts like HATU are recommended. Standard carbodiimide methods such as DIC/HOBt also provide a reliable and economical alternative, provided reaction times are extended and completeness is rigorously monitored. By understanding the causality behind each step and anticipating potential challenges like incomplete coupling, researchers can confidently synthesize novel peptides containing this valuable modified amino acid.

References

- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved February 2, 2026.

-

Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]

- Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. ACS Publications. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved February 2, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 2, 2026, from [Link]

- [Source name unavailable]. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 2, 2026.

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). Synthesis of Modified Tryptophan Derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Retrieved February 2, 2026, from [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved February 2, 2026, from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 2, 2026, from [Link]

- [Source name unavailable]. (n.d.). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]

- [Source name unavailable]. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. PubMed. Retrieved February 2, 2026, from [Link]

-

Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Clickable tryptophan modification for late-stage diversification of native peptides. PMC. Retrieved February 2, 2026, from [Link]

- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 19. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Application Note: High-Efficiency Coupling of N-Methylated Amino Acids Using HATU/HBTU

Executive Summary & Scientific Rationale

The incorporation of N-methylated amino acids (N-Me-AA) into peptide backbones is a critical strategy in drug discovery to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the N-methyl group introduces significant steric clash and lowers the nucleophilicity of the amine, rendering standard coupling protocols (e.g., DIC/HOBt) inefficient.

This guide details the mechanistic superiority of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over HBTU for these difficult couplings. While HBTU is a robust standard for primary amines, HATU leverages the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, dramatically accelerating acylation rates and suppressing racemization during the slow kinetics of N-methyl coupling.

Mechanistic Insight: The HATU Advantage

To optimize coupling, one must understand the molecular causality. Both HATU and HBTU generate active esters (OAt and OBt esters, respectively). However, the reaction kinetics differ fundamentally due to the structure of the leaving group.

The HOAt vs. HOBt Effect

-

HBTU (Benzotriazole): Generates an OBt-active ester.[1][2] It relies solely on the leaving group ability of the benzotriazole moiety.

-

HATU (Azabenzotriazole): Generates an OAt-active ester.[1][3] The nitrogen at the 7-position (pyridine ring) accepts a hydrogen bond from the incoming amine nucleophile. This intramolecular general base catalysis pre-organizes the transition state, lowering the activation energy for the nucleophilic attack.

Diagram: Mechanism of HATU-Mediated Activation & Anchimeric Assistance

Figure 1: The HATU activation pathway highlighting the critical 7-membered ring transition state facilitated by the pyridine nitrogen (anchimeric assistance), which is absent in HBTU.[3][4]

Comparative Performance Analysis

The following data summarizes why HATU is the "Gold Standard" for N-methylated residues, despite the higher cost compared to HBTU.

| Feature | HBTU (Benzotriazole) | HATU (Azabenzotriazole) | Impact on N-Me Coupling |

| Leaving Group | HOBt (pKa ~4.60) | HOAt (pKa ~3.28) | HOAt is a better leaving group, speeding up acylation. |

| Reactivity | Moderate | High | HATU drives reaction to completion despite steric hindrance. |

| Racemization | Low (for standard AA) | Very Low | Faster coupling with HATU reduces time for oxazolone-mediated racemization. |

| Solvent Effect | Good in DMF | Excellent in DMF/NMP | NMP is recommended for HATU to maximize solubility and kinetics. |

| Visual Monitoring | Kaiser Test (Unreliable) | Chloranil/Isatin | Critical: Standard Kaiser test fails for secondary amines.[5][6] |

Validated Protocol: Coupling N-Methyl Amino Acids

Scope: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. Pre-requisites: Resin swelling complete; previous Fmoc group removed.

Reagents Preparation

-

Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone). Note: NMP is superior for aggregation-prone sequences.

-

Activator: HATU (0.4 M in DMF).

-

Base: DIPEA (Diisopropylethylamine), 2.0 M in NMP.

-

Amino Acid: Fmoc-N-Me-AA-OH (0.4 M in DMF).

Step-by-Step Workflow

-

Resin Preparation:

-

Wash resin 3x with DMF.[7]

-

Critical: Ensure all piperidine (from deprotection) is removed; traces will hydrolyze the active ester.

-

-

Pre-Activation (In a separate vial):

-

Combine Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq). Use slightly less HATU to prevent capping the N-terminus with the guanidinium moiety.

-

Add DIPEA (8.0 eq).[8]

-

Vortex for 1-2 minutes . Do not exceed 5 minutes; active esters can degrade or racemize.

-

-

Coupling Reaction:

-

Add the pre-activated solution to the resin.

-

Reaction Time: 2 hours at Room Temperature (RT).

-

Optimization: For extremely hindered residues (e.g., N-Me-Val, N-Me-Ile), extend to 4 hours or perform a Double Couple (repeat step 2-3 with fresh reagents).

-

-

Monitoring (The Chloranil Test):

-

Do NOT use the Kaiser Test. It detects primary amines (blue) but is insensitive to secondary N-methyl amines.

-

Protocol:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% p-Chloranil in DMF.

-

Wait 5 minutes.

-

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

Recouple. -

Colorless/Yellow Beads: Negative (No amine = Complete Coupling).

Proceed.

-

-

Diagram: N-Methyl Coupling Decision Tree

Figure 2: Operational workflow for coupling N-methylated amino acids, emphasizing the specific monitoring requirement (Chloranil Test) and the loop for double coupling.

Troubleshooting & Optimization

If the Chloranil test remains positive after double coupling:

-

Solvent Switch: Switch from DMF to NMP or a mixture of DMSO/NMP (1:4) . N-methylated peptides are prone to aggregation (beta-sheet formation); these "magic solvents" disrupt secondary structures.

-

Elevated Temperature: Perform the coupling at 50°C (microwave or conventional heating). Caution: High temperature increases the risk of racemization, particularly for Cys and His.

-

Alternative Reagents: If HATU fails, consider PyAOP (phosphonium analog of HATU) or converting the amino acid to an Acid Fluoride (using TFFH), which is highly reactive and sterically small.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3][9] An efficient peptide coupling additive.[1][10] Journal of the American Chemical Society. Link

-

Aapptec Peptides. Coupling Reagents: HATU, HBTU, and Monitoring Tests. Link

-

BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Link

-

Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the coupling of N-methyl amino acids. Methods in Enzymology. Link

-

Vojkovsky, T. (1995).[11] Detection of secondary amines on solid phase (Chloranil Test). Peptide Research. Link

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

Synthesis of dipeptides using N-Boc-6-methyl-L-tryptophan

An Application Guide to the Solution-Phase Synthesis of Dipeptides Incorporating N-Boc-6-methyl-L-tryptophan

Authored by: A Senior Application Scientist

Abstract